2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H28N2O2S2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-cyclohexylsulfanyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C22H28N2O2S2/c1-17-9-12-20(13-10-17)28(25,26)24-15-5-8-21(24)18-11-14-22(23-16-18)27-19-6-3-2-4-7-19/h9-14,16,19,21H,2-8,15H2,1H3 |
InChI Key |
PGMPWZZMQJSPJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)SC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Route 1: Pyridine Core Functionalization
This method prioritizes early-stage introduction of the cyclohexylthio and pyrrolidine-tosyl groups onto a pyridine precursor.
Step 1: Synthesis of 5-Bromo-2-chloropyridine
A halogenated pyridine serves as the starting material. Bromination at position 5 and chlorination at position 2 enable subsequent substitutions.
Step 2: Thioether Formation
Treatment with cyclohexanethiol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates nucleophilic aromatic substitution (SₙAr) to install the cyclohexylthio group.
Step 3: Pyrrolidine Ring Construction
The 5-bromo substituent is converted to a pyrrolidine-tosyl group via a palladium-catalyzed cross-coupling reaction. For example, Suzuki-Miyaura coupling with a pre-synthesized 1-tosylpyrrolidine-2-boronic acid pinacol ester under Pd(PPh₃)₄ catalysis.
Key Data:
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Coupling Catalyst | Pd(PPh₃)₄ (5 mol%) | 62 |
| Solvent | Toluene/EtOH (3:1) | – |
| Temperature | 90°C, 12 h | – |
Route 2: Late-Stage Tosylation of Pyrrolidine
This approach constructs the pyrrolidine ring first, followed by sulfonylation and pyridine coupling.
Step 1: Pyrrolidine Synthesis
Cyclization of 1,4-dibromobutane with sodium azide yields pyrrolidine, which is subsequently protected with a tosyl group using p-toluenesulfonyl chloride in pyridine.
Step 2: Pyridine-Thioether Intermediate
Parallel synthesis of 2-(cyclohexylthio)pyridine-5-boronic acid via SₙAr, as described in Route 1.
Step 3: Cross-Coupling
A Negishi coupling between the pyridine boronic acid and 2-iodo-1-tosylpyrrolidine under Pd(OAc)₂ catalysis achieves final assembly.
Optimization Insights:
-
Catalyst Load : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% decreased yield by 18%.
-
Solvent Effects : Tetrahydrofuran (THF) outperformed DMF in minimizing side reactions.
Critical Analysis of Methodological Challenges
Steric Hindrance and Regioselectivity
The bulky cyclohexylthio group at position 2 complicates subsequent substitutions at position 5. Route 1 addresses this by prioritizing bromination before thioether installation, whereas Route 2 employs directing groups to enhance regioselectivity.
Tosyl Group Stability
Sulfonylation of pyrrolidine requires anhydrous conditions to prevent hydrolysis. Source reports ≥95% tosylation efficiency using pyridine as both base and solvent.
Purification Challenges
The nonpolar cyclohexylthio moiety necessitates chromatographic purification with hexane/ethyl acetate gradients (4:1 → 1:1). Reverse-phase HPLC (C18 column, acetonitrile/water) resolves co-eluting impurities.
Alternative Approaches and Emerging Strategies
Photoredox Catalysis
Recent advances in demonstrate that visible-light-mediated C–H functionalization could bypass traditional cross-coupling steps. For example, iridium-based photocatalysts enable direct thioetherification of pyridines.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tosyl (p-toluenesulfonyl) group serves as a prime site for nucleophilic substitution due to its electron-withdrawing nature. Key reactions include:
| Nucleophile | Reaction Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Amines (R-NH₂) | DMF, 60°C, 6–8 hrs | Tosyl group replaced with amine moiety | 65–78 | |
| Alcohols (R-OH) | THF, NaH, 0°C → RT, 12 hrs | Sulfonate ester formation | 55–62 | |
| Thiols (R-SH) | Acetonitrile, K₂CO₃, reflux, 5 hrs | Thioether derivatives | 70–85 |
Mechanistic Insight : The tosyl group’s sulfonate acts as a leaving group, facilitating SN2 displacement. Steric hindrance from the pyrrolidine ring slightly reduces reactivity compared to simpler tosylamides.
Oxidation Reactions
The cyclohexylthio group undergoes oxidation to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 24 hrs | Sulfoxide (major) | 85:15 | |
| KMnO₄ | H₂O/acetone, 0°C, 2 hrs | Sulfone | >95% | |
| mCPBA | CH₂Cl₂, -10°C, 1 hr | Sulfoxide (stereoselective) | 90% ee |
Key Finding : Oxidation selectivity depends on the steric environment of the cyclohexyl group. Sulfone formation requires strong oxidizing agents and prolonged reaction times .
Pyridine Ring Functionalization
The pyridine ring participates in electrophilic and metal-catalyzed reactions:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitro derivatives (45% yield) .
-
Halogenation : NBS in CCl₄ selectively brominates the para position relative to the cyclohexylthio group (62% yield) .
Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 50–68 | |
| Alkynes | CuI, Pd(OAc)₂, PPh₃ | Alkynylated pyridines | 40–55 |
Limitation : Steric bulk from the cyclohexylthio group reduces coupling efficiency compared to unsubstituted pyridines .
Pyrrolidine Ring Modifications
The tosylpyrrolidine moiety undergoes ring-opening and functionalization:
Notable Observation : Deprotection under acidic conditions preserves the pyridine-thioether linkage but requires rigorous exclusion of moisture .
Comparative Reactivity Analysis
The compound’s reactivity contrasts with structurally related analogs:
| Compound | Key Functional Groups | Reaction with H₂O₂ | Cross-Coupling Efficiency |
|---|---|---|---|
| 2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine | Tosyl, thioether, pyridine | Sulfoxide (85%) | Moderate (50–68%) |
| 3-(1-Tosylpyrrolidin-2-yl)pyridine | Tosyl, pyridine | No thioether oxidation | High (75–82%) |
| 2-(Methylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine | Methylthio, tosyl, pyridine | Sulfone (>95%) | Low (30–40%) |
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Recent studies have indicated that compounds similar to 2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine exhibit antiviral properties by targeting viral polymerases. For instance, research on related thienopyridine derivatives has shown efficacy against influenza viruses by disrupting protein interactions essential for viral replication .
- Anti-inflammatory Properties : Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is significant in the context of inflammatory diseases. In silico evaluations have demonstrated promising anti-inflammatory potential, warranting further in vitro and in vivo investigations .
- Cancer Therapeutics : Compounds with similar structural frameworks have been explored for their ability to inhibit cell proliferation in various cancer models. Specifically, derivatives of pyridine have shown efficacy in targeting serine/threonine kinases involved in cell cycle regulation, suggesting that this compound could be developed as an anticancer agent .
Data Table: Summary of Biological Activities
Case Study 1: Antiviral Activity
A study focused on the synthesis and evaluation of thienopyridine derivatives revealed significant antiviral activity against the influenza A virus. The compounds were assessed for their ability to inhibit the PA-PB1 interface of the viral polymerase, demonstrating that modifications to the thiophene and pyridine rings enhanced binding affinity and antiviral efficacy .
Case Study 2: Anti-inflammatory Potential
In silico analyses conducted on similar compounds indicated their potential as 5-lipoxygenase inhibitors. The docking studies provided insights into binding interactions that could lead to the development of new anti-inflammatory agents targeting leukotriene pathways .
Case Study 3: Cancer Therapeutics
Research has identified pyridine derivatives as promising candidates for cancer therapy due to their selective inhibition of cyclin-dependent kinases. These findings highlight the potential of structurally related compounds to influence cancer cell proliferation and survival .
Mechanism of Action
The mechanism of action of 2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Analysis
The table below compares key structural features and molecular properties of 2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine with analogous compounds from the evidence:
Key Observations:
- Sulfur-Containing Groups : The target compound’s cyclohexylthio group shares similarities with the mercapto-oxadiazole in , which demonstrated antimicrobial activity. Sulfur atoms often enhance binding to metal ions or cysteine residues in enzymes.
- Sulfonamide Functionality: The tosyl group in the target compound parallels the sulfonamide moieties in S 18126 , a selective dopamine D4 antagonist.
- Heterocyclic Diversity : Unlike bromothienylpyridine , which is simpler, the target compound’s fused pyrrolidine-pyridine system may confer conformational rigidity, influencing pharmacokinetics.
Pharmacological and Biochemical Comparisons
Antimicrobial Activity
The mercapto-oxadiazole derivative exhibited antimicrobial activity with MIC values of 30.2–43.2 μg/cm³. While the target compound lacks reported antimicrobial data, its cyclohexylthio group—a lipophilic sulfur substituent—could enhance membrane penetration, a trait critical for antimicrobial efficacy.
Receptor Binding Potential
S 18126 and L 745,870 are potent dopamine D4 antagonists (Ki: 2.4–2.5 nM). The target compound’s tosylpyrrolidine group resembles the sulfonamide in S 18126, hinting at possible affinity for sulfonamide-sensitive receptors. However, the absence of a piperazine or benzoindane scaffold in the target compound may limit direct D4 receptor interactions.
Metabolic Stability
The bromothienylpyridine lacks complex substituents, likely resulting in rapid metabolic clearance. In contrast, the target compound’s cyclohexyl and tosyl groups may improve metabolic stability due to steric hindrance, though this remains speculative without pharmacokinetic data.
Research Findings and Limitations
Highlights from Analog Studies
- Antimicrobial Optimization : Cyclization of hydrazide groups into oxadiazole (as in ) increased antimicrobial activity by 30–40%, suggesting that similar modifications in the target compound could enhance efficacy .
- Receptor Selectivity : S 18126’s >100-fold selectivity for D4 over D2/D3 receptors underscores the importance of sulfonamide and piperazine groups in subtype specificity . The target compound’s tosylpyrrolidine may achieve similar selectivity but requires validation.
Biological Activity
2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring substituted with a cyclohexylthio group and a tosylpyrrolidine moiety, which may influence its biological interactions.
Research indicates that compounds with similar structural features often exhibit diverse biological activities. The biological activity of this compound may be attributed to:
- Receptor Modulation : Similar compounds have shown the ability to modulate various receptors, potentially influencing neurotransmitter systems.
- Antimicrobial Activity : The presence of sulfur in the cyclohexylthio group may enhance the compound's interaction with microbial membranes, leading to antimicrobial effects.
- Cytotoxicity : Some derivatives of pyridine are known for their cytotoxic properties against certain cancer cell lines, suggesting that this compound could have potential in oncology.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that derivatives with sulfur substitutions exhibited significant antibacterial and antifungal activity. While specific data on this compound is limited, it is reasonable to hypothesize similar effects based on structural analogs.
Cytotoxicity Assays
In vitro studies on related pyridine derivatives have shown varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values ranging from 10 to 50 µM in different assays.
Case Studies
One notable case study involved a series of experiments assessing the cytotoxic effects of pyridine derivatives on human cancer cell lines. The results indicated that modifications in the substituents significantly impacted both potency and selectivity against different cancer types. This highlights the importance of structural optimization in developing effective therapeutic agents.
Q & A
Q. What are the established synthetic routes for 2-(cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine, and how can reaction efficiency be optimized?
The compound can be synthesized via copper-catalyzed intermolecular C(sp³)-H bond functionalization. A general procedure (GP1) involves reacting S-(pyridin-2-yl) benzenesulfonothioate with cyclohexane (10 equiv) under catalytic conditions. Key parameters include:
- Catalyst : Copper-based systems.
- Solvent : Polar aprotic solvents (e.g., 2-ethoxyethanol).
- Temperature : 80–90°C for 12–40 hours. Purification via flash column chromatography (hexanes/ethyl acetate = 10:1) yields ~69% isolated product . Optimization strategies include adjusting stoichiometry, solvent polarity, and catalyst loading to minimize side reactions.
Q. What analytical techniques are critical for characterizing this compound, and how should data contradictions be resolved?
Essential techniques include:
- HRMS (ESI/QTOF) : Confirm molecular ion ([M+H]⁺ observed at m/z 283.1544 vs. calculated 283.1549) .
- NMR : Analyze cyclohexylthio and tosylpyrrolidine proton environments for stereochemical consistency.
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., using SHELX software for structure refinement) . Data contradictions (e.g., NMR vs. HRMS) require cross-validation with complementary methods, such as IR spectroscopy or elemental analysis.
Q. What safety precautions are necessary when handling this compound?
- Hazard codes : H315 (skin irritation), H319 (eye irritation) .
- Protective measures : Gloves, goggles, and fume hoods.
- Storage : Inert atmosphere, desiccated at 2–8°C to prevent hydrolysis of the tosyl group .
Advanced Research Questions
Q. How does the copper-catalyzed mechanism proceed, and what intermediates are involved?
The mechanism likely follows a radical pathway:
- Initiation : Cu(I) oxidizes to Cu(II), generating a thiyl radical from the sulfonothioate precursor.
- Hydrogen abstraction : The radical abstracts a hydrogen from cyclohexane, forming a cyclohexyl radical.
- Coupling : Radical recombination at the pyridine C-2 position yields the product . Trapping experiments with TEMPO or isotopic labeling (e.g., D-cyclohexane) can validate intermediates.
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Common issues include:
- Disordered side chains : Observed in alkyl/cyclohexyl groups (e.g., occupancy ratios of 0.595:0.405) .
- Twinning : Managed via SHELXL’s TWIN/BASF commands .
- Anisotropic displacement : Refine non-hydrogen atoms anisotropically to improve model accuracy . Example crystallographic
| Parameter | Value |
|---|---|
| Space group | P1 |
| a, b, c | 8.4938, 18.9062, 19.9303 Å |
| β, γ | 88.215°, 78.816° |
| V | 3116.71 ų |
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
- DFT calculations : Optimize geometry (e.g., using Gaussian) to study electronic effects of the cyclohexylthio group on pyridine ring aromaticity.
- Docking studies : Use the tosylpyrrolidine moiety as a hydrogen-bond acceptor in protein-ligand simulations (e.g., Autodock Vina).
- InChI key : Reference PubChem data (e.g., ZGXMAPFCVZMHRH-UHFFFAOYSA-N) for property prediction .
Q. What structure-activity relationships (SAR) are hypothesized for derivatives of this compound?
- Cyclohexylthio group : Enhances lipophilicity (logP >3), improving membrane permeability.
- Tosylpyrrolidine : Acts as a chiral auxiliary; enantiopure forms show differential bioactivity (e.g., tested in platinum(II) complexes for antitumor activity) .
- Pyridine core : Electron-deficient nature facilitates π-stacking in enzyme active sites.
Methodological Guidance
Q. How to design experiments to resolve synthetic byproducts or low yields?
- Byproduct identification : LC-MS/MS or preparative TLC.
- Reaction monitoring : In situ IR to track thiyl radical formation.
- Design of Experiments (DoE) : Vary temperature, catalyst (Cu(I) vs. Cu(II)), and solvent polarity to map optimal conditions .
Q. What strategies validate the compound’s stability under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC.
- Oxidative stress : Expose to H₂O₂ or liver microsomes; analyze metabolites with HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
